Cas no 82788-34-9 (Methyl 5-methylbenzofuran-2-carboxylate)

Methyl 5-methylbenzofuran-2-carboxylate structure
82788-34-9 structure
Nome do Produto:Methyl 5-methylbenzofuran-2-carboxylate
N.o CAS:82788-34-9
MF:C11H10O3
MW:190.195303440094
MDL:MFCD11975071
CID:1031829
PubChem ID:13157012

Methyl 5-methylbenzofuran-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 5-methylbenzofuran-2-carboxylate
    • Methyl 5-methyl-1-benzofuran-2-carboxylate
    • MFCD11975071
    • KIIABCWAUGHANV-UHFFFAOYSA-N
    • DB-334882
    • 82788-34-9
    • AC6879
    • SCHEMBL1065473
    • Methyl-5-methyl-benzofuran-2-carboxylate
    • CS-0456040
    • EN300-784968
    • AKOS010484617
    • SY045684
    • Methyl5-methylbenzofuran-2-carboxylate
    • DTXSID00523022
    • MDL: MFCD11975071
    • Inchi: 1S/C11H10O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-6H,1-2H3
    • Chave InChI: KIIABCWAUGHANV-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2C(=CC=C(C)C=2)O1)OC

Propriedades Computadas

  • Massa Exacta: 190.062994177g/mol
  • Massa monoisotópica: 190.062994177g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 227
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 39.4Ų

Methyl 5-methylbenzofuran-2-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019099235-1g
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 95%
1g
$344.96 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK320-250mg
methyl 5-methyl-1-benzofuran-2-carboxylate
82788-34-9 95%
250mg
¥1253.0 2024-04-17
Aaron
AR00578P-1g
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 98%
1g
$342.00 2025-02-13
Enamine
EN300-784968-10.0g
methyl 5-methyl-1-benzofuran-2-carboxylate
82788-34-9 95%
10.0g
$4299.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526707-100mg
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 98%
100mg
¥609.00 2024-07-28
A2B Chem LLC
AC41565-100mg
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 98%
100mg
$95.00 2024-04-19
Aaron
AR00578P-5g
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 98%
5g
$426.00 2025-02-13
Aaron
AR00578P-10g
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 98%
10g
$720.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526707-5g
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 98%
5g
¥4743.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526707-25g
Methyl 5-methylbenzofuran-2-carboxylate
82788-34-9 98%
25g
¥15709.00 2024-07-28

Methyl 5-methylbenzofuran-2-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane
Referência
Benzofused hydroxamic acids: Useful fragments for the preparation of histone deacetylase inhibitors. Part 2: 7-Fluorobenzothiophenes and benzofurans
Marastoni, Elena; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(7), 1603-1606

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Referência
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Método de produção 3

Condições de reacção
1.1 Solvents: Benzene ;  72 h, 200 °C
Referência
2-Nitrofurans as dienophiles in Diels-Alder reactions
Della Rosa, Claudia; et al, Tetrahedron Letters, 2005, 46(50), 8711-8714

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C
1.2 -78 °C; 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
3.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Referência
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Método de produção 5

Condições de reacção
Referência
Benzofuran derivatives. I. On the effects of substituents in benzofuran syntheses
Suzuki, Tsuneo; et al, Bulletin of the Chemical Society of Japan, 1983, 56(9), 2762-7

Método de produção 6

Condições de reacção
Referência
Different behaviour of disubstituted aromatic heterocycles in polar Diels-Alder reactions
Della Rosa, Claudia; et al, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, ,

Método de produção 7

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Referência
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.1 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C
2.2 -78 °C; 2 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
4.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
Referência
A novel base-promoted cyclization. Synthesis of substituted benzo[b]furans
Damera, Krishna; et al, RSC Advances, 2012, 2(25), 9403-9405

Methyl 5-methylbenzofuran-2-carboxylate Raw materials

Methyl 5-methylbenzofuran-2-carboxylate Preparation Products

Methyl 5-methylbenzofuran-2-carboxylate Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82788-34-9)Methyl 5-methylbenzofuran-2-carboxylate
A917439
Pureza:99%/99%/99%/99%
Quantidade:1g/5g/10g/25g
Preço ($):348.0/434.0/734.0/1541.0